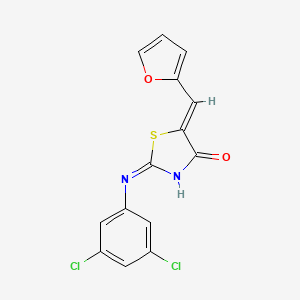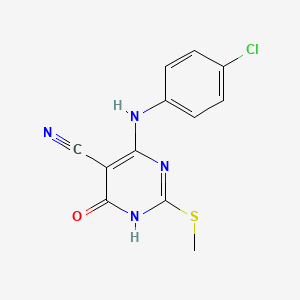![molecular formula C21H20N2O B13377367 1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline](/img/structure/B13377367.png)
1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline is a complex organic compound that features a morpholine group attached to a phenyl ring, which is further connected to an isoquinoline structure via a vinyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline typically involves the following steps:
Formation of the Vinyl Isoquinoline: This can be achieved through a Heck reaction, where isoquinoline is coupled with a vinyl halide in the presence of a palladium catalyst.
Introduction of the Morpholinyl Group: The phenyl ring is functionalized with a morpholine group through nucleophilic substitution reactions. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the vinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated isoquinoline derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline involves its interaction with specific molecular targets and pathways. The morpholine group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to the modulation of enzymatic activity or receptor binding. The isoquinoline moiety may contribute to the compound’s ability to intercalate with DNA or inhibit specific enzymes, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-{2-[4-(4-Piperidinyl)phenyl]vinyl}isoquinoline: Similar structure but with a piperidine group instead of morpholine.
1-{2-[4-(4-Pyrrolidinyl)phenyl]vinyl}isoquinoline: Contains a pyrrolidine group in place of morpholine.
1-{2-[4-(4-Azepanyl)phenyl]vinyl}isoquinoline: Features an azepane ring instead of morpholine.
Uniqueness: 1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline is unique due to the presence of the morpholine group, which imparts distinct physicochemical properties and potential biological activities. The combination of the morpholine group with the isoquinoline structure enhances its versatility and applicability in various research fields.
Eigenschaften
Molekularformel |
C21H20N2O |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-[4-[(E)-2-isoquinolin-1-ylethenyl]phenyl]morpholine |
InChI |
InChI=1S/C21H20N2O/c1-2-4-20-18(3-1)11-12-22-21(20)10-7-17-5-8-19(9-6-17)23-13-15-24-16-14-23/h1-12H,13-16H2/b10-7+ |
InChI-Schlüssel |
XZAJTHUKMHRWSR-JXMROGBWSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/C3=NC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C=CC3=NC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one](/img/structure/B13377291.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377297.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13377300.png)

![2-Bromo-6-[({2-[(3-bromo-5-tert-butyl-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-4-tert-butylphenol](/img/structure/B13377309.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B13377330.png)
![N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B13377333.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13377335.png)

![2,7-Diamino-3-(4-methylbenzyl)-5-(3-pyridinyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13377348.png)
![4-Tert-butyl-2-[({2-[(5-tert-butyl-3-chloro-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-6-chlorophenol](/img/structure/B13377349.png)
![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13377354.png)
![13-(Furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377361.png)
